N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-pyrrol-1-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17(20-13-4-3-12-11-19-21-15(12)9-13)16-10-14(5-6-18-16)22-7-1-2-8-22/h1-11H,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUORBKWOYYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A mixture of 2-fluoro-6-nitrobenzaldehyde and hydrazine hydrate in methanol under reflux yields 6-nitro-1H-indazole, which is subsequently reduced to 1H-indazol-6-amine using hydrogen gas and palladium on carbon (10% Pd/C).
Key Data :
Transition-Metal-Catalyzed Methods
Alternative approaches employ palladium-catalyzed C–H amination of 2-arylazobenzenes, though yields are moderate (50–65%) due to competing side reactions.
Preparation of 4-(1H-Pyrrol-1-yl)Picolinic Acid
Functionalization at the 4-position of picolinic acid is achieved through two primary routes:
Nucleophilic Aromatic Substitution
Reaction of 4-chloropicolinic acid with pyrrole in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C provides the substituted product.
Optimization Notes :
Suzuki-Miyaura Coupling
For enhanced regiocontrol, 4-bromopicolinic acid is coupled with 1H-pyrrol-1-ylboronic acid using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in a toluene/water mixture.
Key Data :
Amide Bond Formation: Coupling Strategies
The final step involves conjugating the indazole amine and picolinic acid derivative.
Carbodiimide-Mediated Coupling
A mixture of 1H-indazol-6-amine (1.0 equiv), 4-(1H-pyrrol-1-yl)picolinic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.0 equiv) in dichloromethane (DCM) at 0–5°C yields the target compound.
Optimization :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) with HATU as the coupling agent in DMF increases reaction efficiency (95% yield).
Spectroscopic Characterization and Validation
The final product is validated using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$) : δ 12.34 (s, 1H, indazole NH), 8.72 (d, $$ J = 5.1 \, \text{Hz} $$, 1H, pyridine H-6), 8.15 (s, 1H, pyrrole H-2/H-5), 7.89 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, indazole H-7), 7.02 (m, 4H, pyrrole H-3/H-4 and indazole H-4/H-5).
- $$ ^{13}C $$ NMR : δ 165.2 (amide C=O), 152.1 (pyridine C-2), 139.8 (pyrrole C-2/C-5).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Indazole synthesis | Hydrazine cyclization | 78 | 98 | Scalability |
| Picolinic acid functionalization | Suzuki coupling | 85 | 99 | Regioselectivity |
| Amide coupling | Microwave/HATU | 95 | 99 | Time efficiency |
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives ()
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine share nitrogen-rich heterocycles with the target compound. Key differences include:
- Core Structure: Pyrazolopyrimidine vs. picolinamide.
- Substituents : The tolyl group in compounds increases hydrophobicity (logP ~3.0), whereas the pyrrole and indazole groups in the target compound balance lipophilicity (predicted logP ~2.5) with moderate solubility (~0.1 mg/mL).
- Synthetic Complexity : highlights isomerization challenges (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine formation), suggesting that structural analogs may face stability issues under certain conditions. The target compound’s amide bond likely offers greater synthetic stability .
Quinoline Derivatives with Piperidine and Pyrrole Moieties ()
Patented compounds like N-(3-cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid feature quinoline cores with diverse substituents. Comparisons include:
- Core Structure: Quinoline vs. pyridine. The larger quinoline system increases molecular weight (~480.5 vs.
- Functional Groups : Shared pyrrole and piperidine-like substituents suggest a focus on optimizing pharmacokinetic properties. The target compound’s pyrrole group may mimic the electron-rich interactions seen in ’s derivatives, which are often designed for kinase inhibition .
Data Table: Structural and Predicted Properties
Key Research Findings
- Structural Flexibility : The target compound’s amide linker may confer conformational adaptability, enhancing binding to flexible active sites compared to rigid fused-ring systems in .
- Solubility vs. Lipophilicity: While the quinoline derivatives () prioritize lipophilicity for membrane permeability, the target compound’s indazole and pyrrole groups strike a balance between solubility and target engagement .
- Synthetic Robustness : Unlike ’s isomerization-prone pyrazolotriazolopyrimidines, the target compound’s straightforward amide bond synthesis likely reduces byproduct formation .
Q & A
Q. Basic
- ¹H/¹³C NMR: Assign peaks using DEPT and COSY for pyrrole and indazole protons (δ 6.3–8.5 ppm) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. notes SHELX’s robustness in resolving aromatic heterocycles, even with twinned data .
- HRMS: Confirm molecular weight with <5 ppm error .
How can contradictory data regarding the biological activity of this compound be resolved?
Q. Advanced
- Assay Replication: Repeat experiments under standardized conditions (e.g., cell line passage number, solvent controls) .
- Structural Analog Comparison: Test derivatives (e.g., indole vs. indazole variants) to isolate pharmacophore contributions .
- Target Engagement Studies: Use TRPV1 or kinase binding assays to validate mechanism-specific activity .
What in vitro assays are suitable for initial screening of the biological activity of this compound?
Q. Basic
- Cell Viability Assays: MTT or resazurin-based tests on cancer lines (e.g., HeLa, MCF-7) .
- Receptor Binding: TRPV1 agonist/antagonist assays using calcium flux measurements .
- Enzyme Inhibition: Kinase profiling (e.g., JAK2, EGFR) via fluorescence polarization .
What strategies can be used to modify the physicochemical properties of this compound to improve its pharmacokinetic profile?
Q. Advanced
- Solubility Enhancement: Introduce polar groups (e.g., -OH, -SO₃H) on the picolinamide core .
- Metabolic Stability: Replace labile protons (e.g., indazole N–H) with methyl or cyclopropyl groups .
- Prodrug Design: Mask amide groups as esters for improved oral bioavailability .
How does the presence of the 1H-pyrrol-1-yl moiety influence the chemical reactivity of this compound?
Basic
The pyrrole ring:
- Electron-Rich Nature: Facilitates electrophilic substitution (e.g., halogenation) at the β-position .
- Hydrogen Bonding: Engages in π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
What computational modeling approaches are appropriate for predicting the binding affinity of this compound to target proteins?
Q. Advanced
- Molecular Docking: Use AutoDock Vina or Glide to predict poses in TRPV1 or kinase active sites .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand–target complexes .
- QSAR Modeling: Corrogate substituent effects (e.g., -Cl, -OCH₃) on IC₅₀ values from ’s dataset .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
